
ドキサプラム
概要
説明
ドクサプラムは、主に慢性閉塞性肺疾患の患者など、急性呼吸不全の治療に使用される中枢性呼吸刺激薬です。 ドクサプラムは、潮汐量と呼吸数を増加させる効果が知られており、集中治療室における貴重な治療薬となっています .
作用機序
ドクサプラムは、末梢の頸動脈化学受容体を刺激することによって作用し、それが脳幹の呼吸中枢を活性化します。この刺激により、潮汐量と呼吸数が増加します。 ドクサプラムは、特定のカリウムチャネルを阻害することによって、呼吸ドライブを強化すると考えられています .
科学的研究の応用
Ventilatory Failure in Chronic Obstructive Pulmonary Disease (COPD)
Doxapram is commonly used to manage ventilatory failure due to exacerbations of COPD. It has been shown to improve blood gas exchange by stimulating respiration, thereby addressing hypoxia and hypercapnia. A review of randomized trials indicated that doxapram was marginally superior to placebo in preventing deterioration of blood gases, although newer techniques like non-invasive ventilation may offer better outcomes in some cases .
Apnea in Preterm Infants
In neonatology, doxapram has been investigated for its effectiveness in treating apnea in preterm infants. A retrospective study found that 77% of infants treated with doxapram avoided intubation, highlighting its potential as a non-invasive treatment option for apnea .
Postoperative Respiratory Stimulation
Doxapram is also used postoperatively to counteract respiratory depression caused by anesthetics. It can facilitate recovery from anesthesia by enhancing respiratory drive and improving oxygenation .
Pharmacological Studies
Recent studies have delved into the pharmacological profile of doxapram, particularly its effects on specific ion channels involved in respiratory function. Research indicates that doxapram is a potent inhibitor of TASK-1 and TASK-3 channels, which play a critical role in regulating ventilatory responses . The enantiomeric forms of doxapram have also been studied, revealing that the (+)-enantiomer is significantly more effective as a respiratory stimulant compared to the racemic mixture .
Effects on Synaptic Transmission
Investigations into the effects of doxapram on synaptic transmission have shown that it can transiently enhance excitatory junction potentials (EJPs) before causing a decrease in amplitude over prolonged exposure. This suggests a complex interaction with synaptic mechanisms that may influence its clinical applications .
Case Study: Doxapram in COPD Management
A clinical trial involving patients with acute exacerbations of COPD demonstrated that administration of doxapram led to significant improvements in arterial blood gas levels within hours of treatment. The study highlighted the importance of timely intervention with doxapram to prevent severe complications associated with respiratory failure .
Case Study: Doxapram for Apnea Treatment in Infants
In a cohort study assessing the use of doxapram for apnea management in preterm infants, researchers noted high success rates in avoiding intubation among treated patients. This case study underscores the potential benefits of doxapram as an alternative to invasive procedures in vulnerable populations .
生化学分析
Biochemical Properties
Doxapram interacts with peripheral carotid chemoreceptors, stimulating them and thereby increasing the tidal volume and respiratory rate . This interaction is thought to occur through the inhibition of certain potassium channels .
Cellular Effects
Doxapram has been shown to have significant effects on various types of cells and cellular processes. It has been found to stimulate chemoreceptors in the carotid bodies of the carotid arteries, which in turn stimulates the respiratory center in the brainstem . In a study on atrial fibrillation, Doxapram was found to counteract action potential duration shortening in cardiomyocytes of atrial fibrillation patients by inhibiting TASK-1 channels .
Molecular Mechanism
The molecular mechanism of Doxapram involves the stimulation of peripheral carotid chemoreceptors. It is believed to stimulate the carotid body by inhibiting certain potassium channels . This inhibition leads to an increase in tidal volume and a slight increase in respiratory rate .
Temporal Effects in Laboratory Settings
While specific long-term studies on Doxapram are limited, it has been noted that Doxapram can improve blood gas exchange over the first few hours of treatment
Dosage Effects in Animal Models
In animal models, Doxapram has been used primarily in emergency situations during anesthesia or to decrease the respiratory depressant effects of opiates and barbiturates . The recommended dosages are 1–5 mg/kg, IV, in dogs and cats, or 1–2 drops under the tongue of apneic neonates . In adult horses, the dosage is 0.5–1 mg/kg, IV .
Metabolic Pathways
Doxapram is primarily metabolized in the liver . The oxidation pathway, which produces keto-doxapram, is more active than the de-ethylation pathway .
Transport and Distribution
While specific information on the transport and distribution of Doxapram within cells and tissues is limited, it is known that Doxapram is administered intravenously . This suggests that it is distributed through the bloodstream to reach its target sites in the body.
Subcellular Localization
Given its mechanism of action, it is likely that Doxapram interacts with chemoreceptors located on the cell membrane of peripheral carotid chemoreceptors .
準備方法
ドクサプラムは、様々な合成経路によって合成することができます。一般的な方法の1つは、1-エチル-4-(2-モルホリノエチル)-3,3-ジフェニル-2-ピロリジノンを適切な試薬と制御された条件下で反応させる方法です。 工業生産では通常、ドクサプラム塩酸塩が製造され、その後、注射液に製剤化されます .
化学反応の分析
類似化合物との比較
ドクサプラムは、その特異的な作用機序と、潮汐量と呼吸数の両方を刺激する能力によって、他の呼吸刺激薬とは異なります。類似の化合物には、以下のようなものがあります。
ペンチルシクランノン: 構造が似ていますが、薬理学的な性質が異なります。
ペチジン: 同様の臨床応用で使用されますが、作用機序が異なります。
ケトドクサプラム: ドクサプラムの活性代謝物で、効果は似ていますが異なります
ドクサプラムは、頸動脈体を刺激するユニークな能力とカリウムチャネルに対する特異的な作用により、臨床および研究の両方において貴重な化合物となっています。
生物活性
Doxapram is a respiratory stimulant primarily used to treat conditions associated with respiratory depression. Its biological activity is characterized by its effects on neuronal excitability, neurotransmission, and respiratory function. This article reviews the biological activity of doxapram, highlighting key research findings, case studies, and a summary table of its effects.
Doxapram exerts its effects primarily through the modulation of potassium channels, particularly the TASK (TWIK-related acid-sensitive K+) channels. These channels are critical in regulating the resting membrane potential and excitability of neurons. By blocking these channels, doxapram enhances neuronal excitability, leading to increased respiratory drive.
- Neuronal Excitation : Research indicates that low concentrations (0.1 mM) of doxapram enhance neuronal excitation, while higher concentrations (5 mM) may lead to over-excitation and a prolonged refractory period in proprioceptive neurons in blue crabs (Callinectes sapidus) .
- Inhibition of LPS Effects : Doxapram has been shown to block the acute actions of lipopolysaccharides (LPS), which are known to induce inflammatory responses. In crayfish models, doxapram inhibited LPS-induced changes in neuromuscular junctions, suggesting a protective role against inflammatory mediators .
Pharmacodynamics and Respiratory Effects
Doxapram is recognized for its potent respiratory stimulant properties, particularly in neonates with apnea. It acts selectively on respiratory neurons in the medulla oblongata, increasing both inspiratory and expiratory neuronal activity .
- Case Study : A study involving preterm neonates demonstrated that doxapram significantly reduced episodes of apnea, indicating its effectiveness in stimulating diaphragmatic activity .
- Pharmacokinetic Profile : Doxapram is metabolized primarily through oxidation to form keto-dox, which may also contribute to its respiratory effects. The pharmacokinetic data suggest that doxapram has a longer half-life compared to its metabolite, indicating sustained effects post-administration .
Summary Table of Biological Effects
Biological Activity | Concentration | Observed Effect |
---|---|---|
Neuronal Excitation | 0.1 mM | Enhanced excitation in proprioceptive neurons |
Over-excitation | 5 mM | Prolonged absolute refractory period |
Inhibition of LPS effects | Variable | Blocked inflammatory responses in crayfish models |
Respiratory Stimulation | Clinical Use | Reduced apnea in preterm neonates |
Metabolite Activity | N/A | Potential contribution to respiratory effects |
Research Findings
- Proprioceptive Neurons : A study highlighted that doxapram enhances the firing rate of proprioceptive neurons at lower concentrations but can lead to detrimental effects at higher doses .
- Respiratory Neurons : Doxapram has been shown to increase activity in medullary respiratory neurons significantly, which correlates with improved ventilation parameters .
- Clinical Applications : The compound is particularly useful in treating respiratory depression in premature infants resistant to other treatments like methylxanthines .
特性
IUPAC Name |
1-ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenylpyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2/c1-2-26-19-22(13-14-25-15-17-28-18-16-25)24(23(26)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,22H,2,13-19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDJYSQDBULQSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022963 | |
Record name | Doxapram | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Doxapram | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014701 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Sparingly soluble, WHITE TO OFF-WHITE CRYSTALLINE POWDER; PRACTICALLY INSOL IN ETHER /HYDROCHLORIDE/, 3.43e-02 g/L | |
Record name | Doxapram | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00561 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DOXAPRAM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3318 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Doxapram | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014701 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Doxapram produces respiratory stimulation mediated through the peripheral carotid chemoreceptors. It is thought to stimulate the carotid body by inhibiting certain potassium channels., DOXAPRAM...STIMULATE ALL LEVELS OF CEREBROSPINAL AXIS. ADEQUATE DOSES PRODUCE TONIC-CLONIC CONVULSIONS SIMILAR IN PATTERN TO THOSE PRODUCED BY PENTYLENETETRAZOL. ...ACT BY ENHANCING EXCITATION RATHER THAN BY BLOCKING CENTRAL INHIBITION. | |
Record name | Doxapram | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00561 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DOXAPRAM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3318 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
309-29-5 | |
Record name | Doxapram | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=309-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Doxapram [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000309295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Doxapram | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00561 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Doxapram | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Doxapram | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.653 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DOXAPRAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94F3830Q73 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DOXAPRAM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3318 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Doxapram | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014701 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
217-219, MP: 123-124 °C /BENZOATE/ | |
Record name | Doxapram | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00561 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DOXAPRAM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3318 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。